molecular formula C21H27N3OS B5616417 N-methyl-4-piperidin-3-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)benzamide

N-methyl-4-piperidin-3-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)benzamide

Cat. No. B5616417
M. Wt: 369.5 g/mol
InChI Key: LUEDZTUUDJJVKP-UHFFFAOYSA-N
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Description

This chemical compound, due to its complex structure, plays a significant role in various chemical and pharmacological studies. The molecule comprises several functional groups, including a piperidinyl group and a benzothiazolyl group, which contribute to its diverse range of activities and properties.

Synthesis Analysis

The synthesis of related piperidine and benzamide derivatives involves multiple steps, including reactions with aldoximes and specific catalysts to yield targeted structures with potential antineoplastic activities (Byrappa et al., 2017). Another method includes the lithiation of bromobenzhydryl ethers, followed by addition of piperidone derivatives and acid-catalyzed cyclization to produce compounds with significant biological activities (Bauer et al., 1976).

Molecular Structure Analysis

The molecular structure of closely related compounds reveals that the benzothiazol and imidazol rings are planar, with specific dihedral angles contributing to their stability and reactivity (Yıldırım et al., 2006). These structural features are crucial for the interaction with biological targets and for the overall biological activity of the compound.

Chemical Reactions and Properties

Chemical reactions involving these compounds often result in the formation of novel derivatives with potential biological activities. For instance, the reaction between substituted aldoximes and specific piperazinyl benzoisothiazole in the presence of chloramine-T yields isoxazolines linked to benzoisothiazoles, indicating potent cytotoxic activities (Byrappa et al., 2017).

Safety and Hazards

While specific safety and hazard information for “N-methyl-4-piperidin-3-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)benzamide” is not available, it’s important to handle all chemicals with care, avoiding contact with skin and eyes, and not breathing in any mist/vapors/spray .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a vibrant field of research.

properties

IUPAC Name

N-methyl-4-piperidin-3-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3OS/c1-24(14-20-23-18-6-2-3-7-19(18)26-20)21(25)16-10-8-15(9-11-16)17-5-4-12-22-13-17/h8-11,17,22H,2-7,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEDZTUUDJJVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=C(S1)CCCC2)C(=O)C3=CC=C(C=C3)C4CCCNC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4-piperidin-3-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)benzamide

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